molecular formula C7H10N2O3 B6359211 (3,6-Dimethoxypyridazin-4-yl)methanol CAS No. 89943-57-7

(3,6-Dimethoxypyridazin-4-yl)methanol

Cat. No.: B6359211
CAS No.: 89943-57-7
M. Wt: 170.17 g/mol
InChI Key: YFYHBVWQCMOBGN-UHFFFAOYSA-N
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Description

(3,6-Dimethoxypyridazin-4-yl)methanol is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethoxypyridazin-4-yl)methanol typically involves the reaction of 3,6-dimethoxypyridazine with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanol derivative. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethoxypyridazin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,6-Dimethoxypyridazin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,6-Dimethoxypyridazin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3,6-dimethoxypyridazin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-11-6-3-5(4-10)7(12-2)9-8-6/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYHBVWQCMOBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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